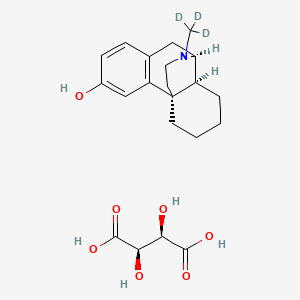![molecular formula C19H18N2O2Se B562368 1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 1185143-93-4](/img/structure/B562368.png)
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a biochemical used for proteomics research . It has a molecular weight of 385.32 .
Molecular Structure Analysis
This compound contains a total of 45 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C19H18N2O2Se . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Novel Research Strategies and Biological Potentials
Hydantoin derivatives are recognized for their significance in medicinal chemistry due to their presence in several medications currently in use, such as phenytoin, nitrofurantoin, and enzalutamide. These compounds exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications, including roles in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The versatility of the hydantoin scaffold is highlighted by its application in synthesizing new organic compounds that could serve as potential therapeutics, emphasizing the importance of efficient synthesis methods like the Bucherer-Bergs reaction (Shaikh et al., 2023).
Antioxidant Properties and Synthetic Strategies
Organoselenium compounds, including selenazole derivatives, are of particular interest due to their ability to mimic the action of important selenoproteins like glutathione peroxidase (GPx). This class of compounds is investigated for its antioxidant properties, which are crucial in regulating oxidative stress within the body. The high reactivity of the selenol group compared to its sulfur analogue underlines the potential therapeutic applications of organoselenium compounds, including their role in oxidative stress management and the development of novel antioxidants (Barbosa et al., 2017).
Chemopreventive and Anticancer Activity
Selenocyanate-containing compounds are another area of interest due to their chemopreventive and anticancer activities. These compounds, by incorporating selenocyanate moieties, have shown promising results in cancer prevention and treatment, highlighting the functional group's potential in targeting different cellular and metabolic pathways. The exploration of selenocyanate derivatives in medicinal chemistry continues to uncover compounds with potent anticancer properties, underscoring the importance of functional groups like selenocyanate in drug design and development (Ali et al., 2018).
Propiedades
IUPAC Name |
1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPFDYWPZACHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661904 |
Source


|
| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione | |
CAS RN |
1185143-93-4 |
Source


|
| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

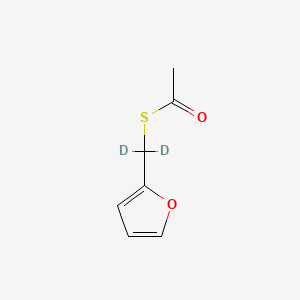

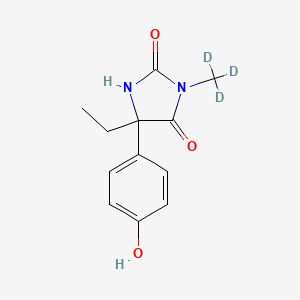
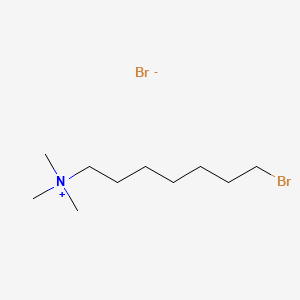
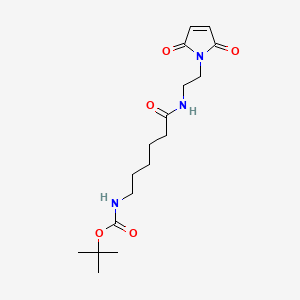
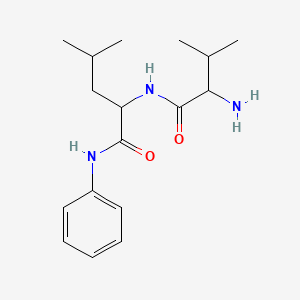
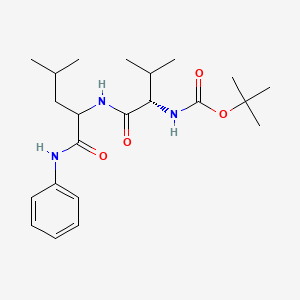
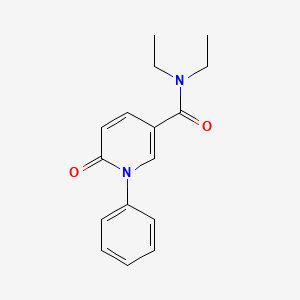
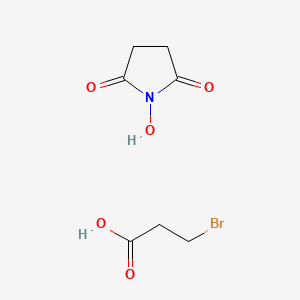
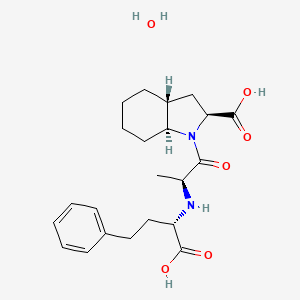
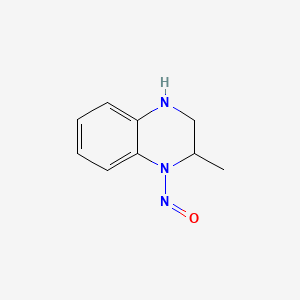
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
